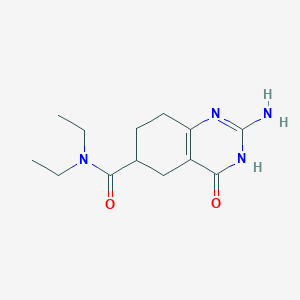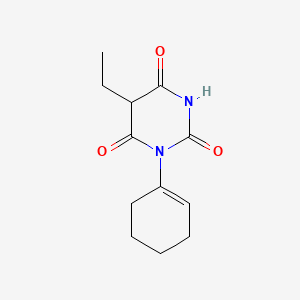
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Preparation Methods
The synthesis of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclohexenylation: The introduction of the cyclohexenyl group to the barbituric acid core is achieved through a cyclohexenylation reaction. This involves the reaction of cyclohexene with a suitable electrophile in the presence of a catalyst.
Esterification: The esterification of the intermediate product with ethyl alcohol under acidic conditions leads to the formation of the ethyl ester derivative.
Barbituric Acid Formation: The final step involves the cyclization of the ester derivative to form the barbituric acid core, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study the effects of barbiturates on cellular processes and to develop new pharmacological agents.
Medicine: The compound’s sedative and anesthetic properties make it a candidate for the development of new therapeutic agents for the treatment of insomnia, anxiety, and seizure disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
Comparison with Similar Compounds
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy.
Thiopental: A rapid-onset anesthetic used in surgical procedures.
Secobarbital: Used as a short-term treatment for insomnia and as a preoperative sedative.
Properties
CAS No. |
94022-58-9 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17) |
InChI Key |
LJCNUGBNIVRARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






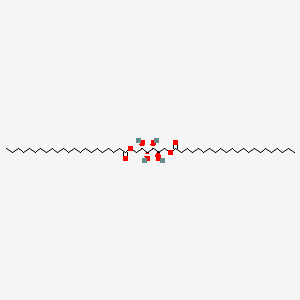
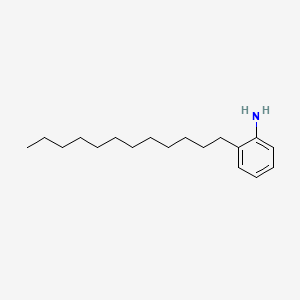
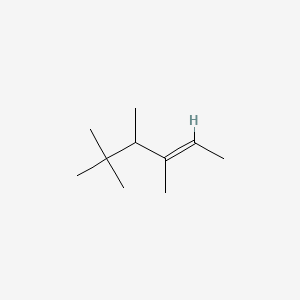
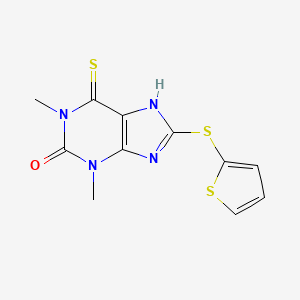

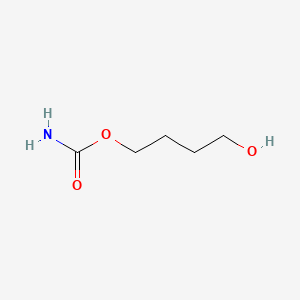


![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
